N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide
Description
The compound N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide features a complex architecture combining an indole-2,3-dione core substituted with a 5-bromo group and a 4-methylpiperazinylmethyl moiety. The hydrazide linkage connects this indole scaffold to a 4-methoxybenzoyl group.
- Halogenation: The 5-bromo substitution may enhance lipophilicity and intermolecular interactions (e.g., halogen bonding).
- Piperazine moiety: The 4-methylpiperazinylmethyl group could improve solubility and modulate receptor binding.
- Methoxybenzohydrazide: The 4-methoxy group may contribute to electronic effects and metabolic stability.
Properties
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O3/c1-26-9-11-27(12-10-26)14-28-19-8-5-16(23)13-18(19)20(22(28)30)24-25-21(29)15-3-6-17(31-2)7-4-15/h3-8,13,30H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTRRIDKCOMIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide typically involves multiple steps. The initial step often includes the preparation of the indole derivative, followed by the introduction of the bromine atom. The piperazine ring is then incorporated through a nucleophilic substitution reaction. Finally, the methoxybenzohydrazide moiety is added via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Scientific Research Applications
N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of N’-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Indole-Based Benzohydrazides
Compounds sharing the indole core with hydrazide linkages are critical comparators:
Key Observations :
- The target compound’s 4-methylpiperazinylmethyl group distinguishes it from and analogs, which instead feature pyrazole-carbohydrazide and aryloxy substituents. This substitution likely enhances solubility and pharmacokinetics .
- Bromination at the 5-position (indole) is conserved across these compounds, suggesting a role in stabilizing molecular interactions.
Pyrazole-Based Benzohydrazides
Pyrazole-carbohydrazides with methoxy or halogenated aryl groups provide additional context:
Key Observations :
- Pyrazole-based analogs lack the indole scaffold, which may reduce planarity and alter binding modes compared to the target compound.
Brominated Benzohydrazides
Halogenation patterns influence bioactivity and physicochemical properties:
Key Observations :
- The target compound’s 5-bromoindole may offer a balance between lipophilicity and steric bulk compared to polybrominated analogs.
Structural and Spectroscopic Comparisons
- FTIR Profiles: and highlight characteristic peaks for C=O (1700–1650 cm⁻¹), C=N (1520–1480 cm⁻¹), and NO₂ (1550 cm⁻¹) in related compounds. The target compound’s indole C=O (2-oxo group) and hydrazide N–H stretches would dominate its IR spectrum .
- Crystallography : Single-crystal X-ray studies (e.g., ) confirm the (E)-configuration of imine bonds in hydrazides, a feature critical for bioactivity .
Biological Activity
N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a brominated indole derivative linked to a piperazine moiety, which is often associated with various pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
These results suggest that the compound exhibits significant antibacterial properties, comparable to established antibiotics such as Ciprofloxacin .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies using various cancer cell lines demonstrated that it inhibits cell proliferation effectively. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB 231 | 12.5 |
| HCT116 | 10.0 |
| PC3 | 15.0 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its enzyme inhibition capabilities:
Key Enzyme Targets
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 |
| Dihydrofolate Reductase | 0.52 |
These results demonstrate the compound's potential as an inhibitor of critical enzymes involved in bacterial DNA replication and folate metabolism, suggesting further exploration in antibiotic development .
Case Study 1: Synergistic Effects
A study demonstrated that combining this compound with Ciprofloxacin resulted in a synergistic effect against Staphylococcus aureus, reducing the MIC of Ciprofloxacin by up to 50%. This suggests that the compound could enhance the efficacy of existing antibiotics .
Case Study 2: Anticancer Mechanism
Research on its anticancer activity revealed that it induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
